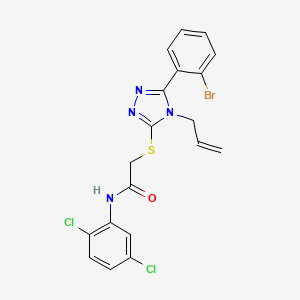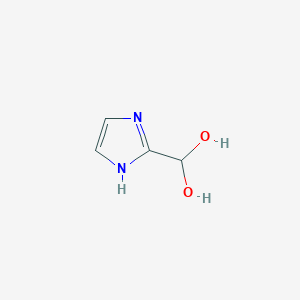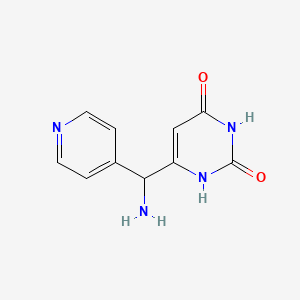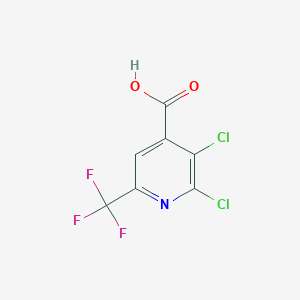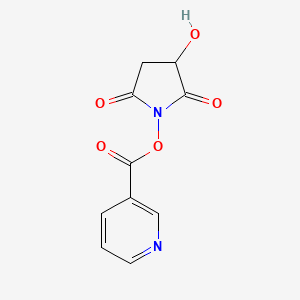
3-Hydroxy-2,5-dioxopyrrolidin-1-yl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
3-Hydroxy-2,5-dioxopyrrolidin-1-yl nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Scientific Research Applications
3-Hydroxy-2,5-dioxopyrrolidin-1-yl nicotinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,5-dioxopyrrolidin-1-yl nicotinate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, similar compounds have been shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels . This inhibition can lead to various biological effects, including anticonvulsant and analgesic activities .
Comparison with Similar Compounds
3-Hydroxy-2,5-dioxopyrrolidin-1-yl nicotinate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl nicotinate: This compound shares a similar structure but lacks the hydroxy group, which may affect its reactivity and biological activity.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(cyclooct-2-yn-1-yloxy)acetamido)ethoxy)ethoxy)propanoate: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
(3-hydroxy-2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c13-7-4-8(14)12(9(7)15)17-10(16)6-2-1-3-11-5-6/h1-3,5,7,13H,4H2 |
InChI Key |
WVZZGCOFEFZXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


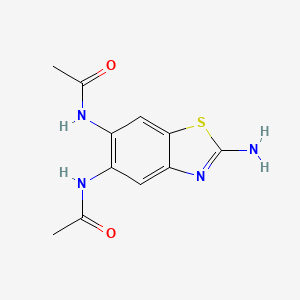
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)
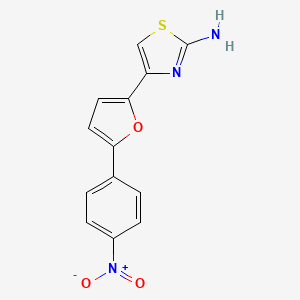

![Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
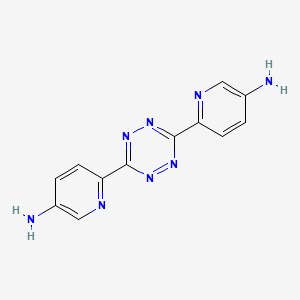
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
